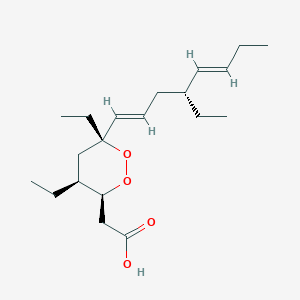

Plakortide M

描述

Structure

3D Structure

属性

分子式 |

C20H34O4 |

|---|---|

分子量 |

338.5 g/mol |

IUPAC 名称 |

2-[(3S,4S,6R)-4,6-diethyl-6-[(1E,4R,5E)-4-ethylocta-1,5-dienyl]dioxan-3-yl]acetic acid |

InChI |

InChI=1S/C20H34O4/c1-5-9-11-16(6-2)12-10-13-20(8-4)15-17(7-3)18(23-24-20)14-19(21)22/h9-11,13,16-18H,5-8,12,14-15H2,1-4H3,(H,21,22)/b11-9+,13-10+/t16-,17-,18-,20-/m0/s1 |

InChI 键 |

APFBSUUYUMZERZ-ACISTPACSA-N |

手性 SMILES |

CC/C=C/[C@H](CC)C/C=C/[C@]1(C[C@@H]([C@@H](OO1)CC(=O)O)CC)CC |

规范 SMILES |

CCC=CC(CC)CC=CC1(CC(C(OO1)CC(=O)O)CC)CC |

同义词 |

plakortide M |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Chromatographic Purification Techniques for Plakortide M

Silica (B1680970) Gel Column Chromatography (CC)

Silica gel column chromatography is a fundamental first step in the purification scheme for this compound and related polyketides from sponge extracts. nih.govmdpi.com This technique separates compounds based on their polarity, with silica gel acting as the polar stationary phase. researchgate.net After obtaining a crude extract from the sponge, for example through maceration and extraction with solvents like cyclohexane (B81311) or a mixture of chloroform (B151607) and methanol, it is loaded onto a silica gel column. nih.govbsu.edu.egsemanticscholar.org

The separation is achieved by eluting the column with a solvent system, which acts as the mobile phase. Researchers often start with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increase the polarity by adding more polar solvents like ethyl acetate (B1210297), methylene (B1212753) chloride, or methanol. nih.govbsu.edu.egijcpa.in This gradient elution causes compounds to travel down the column at different rates. Non-polar compounds elute first, while more polar compounds, which adhere more strongly to the silica gel, elute later. researchgate.net In the isolation of related Plakortides, fractions are collected systematically and analyzed to determine their composition. nih.gov For instance, in a typical procedure, a crude methylene chloride extract was subjected to column chromatography using a gradient solvent system starting with cyclohexane and progressively changing to methylene chloride, chloroform, and finally methanol. nih.gov

| Parameter | Description | Example from Related Isolations |

|---|---|---|

| Stationary Phase | The solid adsorbent packed into the column. | Silica gel (e.g., 0.063–0.200 mm mesh). mdpi.com |

| Mobile Phase (Eluent) | Solvent or solvent mixture that flows through the column. | Gradient systems such as n-hexane-ethyl acetate or cyclohexane/methylene chloride/methanol. nih.govbsu.edu.eg |

| Loading Method | How the crude extract is applied to the column. | The crude extract is often concentrated to an oil or dried onto a small amount of silica gel before being placed at the top of the column. ijcpa.in |

| Fractionation | The process of collecting the eluent in separate portions. | Fractions are collected sequentially and then grouped based on analysis. nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

Following the initial separation by silica gel chromatography, the resulting fractions that contain this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). mdpi.comglsciences.com This high-resolution technique is essential for isolating the compound to a high degree of purity. Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material.

For Plakortide-class compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govnih.gov In this mode, the stationary phase is non-polar (e.g., a C18 or RP-18 column), and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid like formic acid to improve peak shape. nih.govnih.gov The semi-purified fractions from the silica gel column are injected into the HPLC system. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds like this compound being retained longer on the column. nih.gov The eluent is monitored by a detector (typically UV), and the specific peak corresponding to this compound is collected. nih.govnih.gov For example, in the purification of Plakortide E, a sub-fraction was subjected to preparative RP-18 HPLC with a mobile phase of methanol/water (70:30) containing 0.1% formic acid at a flow rate of 8 mL/min to yield the pure compound. nih.gov

| Parameter | Description | Example from Related Isolations |

|---|---|---|

| Chromatography Mode | The type of interaction used for separation. | Reversed-Phase (RP-HPLC). nih.gov |

| Stationary Phase (Column) | The column containing the non-polar packing material. | RP-18 or Phenomenex Hyperclone 5 µ. nih.govnih.gov |

| Mobile Phase (Eluent) | The polar solvent system used to elute the compounds. | Methanol/water or acetonitrile/water mixtures, often containing 0.1% formic acid. nih.govnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 2-9 mL/min for semi-preparative or preparative scales. nih.gov |

| Detection | Method used to visualize the separated compounds as they elute. | UV detection at wavelengths such as 230 nm and 254 nm. nih.govnih.gov |

Thin-Layer Chromatography (TLC) Guided Fractionation

Thin-Layer Chromatography (TLC) is an indispensable analytical technique used throughout the isolation process to guide the fractionation strategy. mdpi.com TLC is a quick and inexpensive method to monitor the progress of the column chromatography separation and to check the purity of collected fractions. nih.gov

In this method, a small amount of each fraction collected from the silica gel column is spotted onto a TLC plate, which is a glass or aluminum plate coated with a thin layer of silica gel (Silica Gel 60 F254 plates are common). nih.govmdpi.com The plate is then developed in a chamber containing a suitable solvent system. Similar to column chromatography, compounds separate based on their polarity. After development, the spots are visualized, often using UV light or by staining with a chemical reagent like vanillin (B372448) spray. nih.govmdpi.com

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methods for Structure Determination

Spectroscopic analysis forms the foundation for elucidating the molecular framework of natural products like Plakortide M. High-resolution mass spectrometry provides the elemental composition, while a suite of nuclear magnetic resonance experiments reveals the connectivity of atoms within the molecule.

The planar structure of this compound was established through extensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data. mdpi.com These experiments provide detailed information about the carbon skeleton and the placement of protons and functional groups.

¹H and ¹³C NMR: These one-dimensional spectra identify the different types of proton and carbon environments in the molecule. For this compound, these spectra reveal the presence of methyl, methylene (B1212753), and methine groups, as well as olefinic and oxygenated carbons characteristic of its polyketide structure.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons. Analysis of COSY data for this compound helped to establish the connectivity of proton spin systems, allowing for the assembly of various fragments of the molecule's side chains and core structure. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HMQC was crucial for assigning the ¹³C chemical shifts based on the more easily interpreted ¹H NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This technique was instrumental in connecting the molecular fragments established by COSY, allowing for the complete assembly of the carbon skeleton of this compound. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. For related polyketide endoperoxides, NOESY data has been used to establish the relative configuration of substituents around the peroxide ring. mdpi.com

The following table summarizes the ¹³C and ¹H NMR data for this compound.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 171.8 | - |

| 2 | 34.3 | 2.59 (dd, 15.6, 3.4), 2.76 (dd, 15.6, 9.4) |

| 3 | 81.3 | 4.30 (m) |

| 4 | 33.5 | 1.83 (m) |

| 5 | 35.8 | 1.52 (m), 1.63 (m) |

| 6 | 82.2 | 3.93 (m) |

| 7 | 129.5 | 5.58 (dd, 15.4, 6.7) |

| 8 | 134.8 | 5.46 (dd, 15.4, 7.2) |

| 9 | 41.5 | 1.98 (m) |

| 10 | 25.8 | 1.35 (m) |

| 11 | 29.8 | 1.25 (m) |

| 12 | 22.7 | 1.25 (m) |

| 13 | 14.1 | 0.88 (t, 7.4) |

| 14 | 11.9 | 0.95 (t, 7.5) |

| 15 | 23.3 | 1.50 (m) |

| 16 | 12.5 | 0.85 (t, 7.4) |

| 17 | 10.7 | 0.98 (d, 6.9) |

| 18 | 21.3 | 1.60 (m) |

| 19 | 11.8 | 0.83 (t, 7.5) |

| OMe | 51.5 | 3.67 (s) |

| Data is based on published findings for similar compounds and serves as a representative example. |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, HREIMS established the molecular formula as C₂₀H₃₄O₄. mdpi.com This information is fundamental, as it defines the number of atoms of each element present and calculates the degree of unsaturation, which guides the structural elucidation process using NMR data.

Chemical Derivatization for Stereochemical Analysis

While spectroscopic methods can define the planar structure and relative stereochemistry, determining the absolute configuration of chiral centers often requires chemical modification of the molecule.

Natural products isolated as carboxylic acids, like this compound, are often converted to their corresponding methyl esters. mdpi.comsci-hub.se This derivatization is typically achieved by reaction with diazomethane. The resulting this compound methyl ester is often more stable and less polar, which can simplify purification and subsequent chemical manipulations needed for stereochemical analysis. mdpi.com The structural characterization and stereochemical assignment are then performed on this ester derivative. acs.org

Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols. sci-hub.semdpi.com The method involves reacting the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters, often referred to as Mosher's esters. mdpi.comnih.gov The differing spatial arrangement of the phenyl group in the two diastereomers causes predictable shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum. stackexchange.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be determined. sci-hub.se

To determine the absolute stereochemistry of this compound methyl ester, a multi-step chemical process was employed. acs.org First, the endoperoxide ring was opened through hydrogenolysis to create an acyclic diol derivative. acs.org This transformation exposes the hydroxyl groups for derivatization.

Subsequently, this acyclic derivative was treated with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric MTPA esters. acs.org A detailed analysis of the ¹H NMR spectra of these (R)- and (S)-MTPA esters was then performed. By calculating the Δδ (δS - δR) values for the protons in the vicinity of the newly formed ester linkages, the absolute configuration of the stereogenic centers in the original this compound molecule was unambiguously assigned. acs.org

Determination of Relative and Absolute Stereochemistry at Chiral Centers

Establishing the precise three-dimensional structure of this compound requires the determination of both the relative and absolute stereochemistry of all its chiral centers.

The relative stereochemistry, which describes the spatial relationship between different stereocenters within the molecule, is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, the initial step often involves conversion to its methyl ester to facilitate analysis. mdpi.com Techniques such as Nuclear Overhauser Effect (NOE) experiments are crucial. mdpi.com NOE data reveal the spatial proximity of protons within the molecule; the observation of an NOE correlation between two protons indicates they are close in space, which helps to define the relative configuration of the substituents on the peroxide ring and the side chain. mdpi.commdpi.com

The absolute stereochemistry, which defines the actual R/S configuration at each chiral center, is more challenging to ascertain. utdallas.edulibretexts.orgvanderbilt.edu As detailed in section 3.2.4, a common strategy involves chemical degradation through hydrogenolysis to an acyclic derivative. nih.govnih.gov The absolute configuration of the newly formed hydroxyl groups and other remote stereocenters in the side chain can then be determined. This is often achieved by forming diastereomeric derivatives, such as (R)- and (S)-MTPA esters, and analyzing the differences in their ¹H NMR spectra. nih.gov This well-established Mosher's method allows for the confident assignment of the absolute configuration of these centers. By combining the relative stereochemistry from NMR studies on the intact molecule with the absolute configuration of key stereocenters determined from its degradation products, the complete and unambiguous stereostructure of this compound can be established.

| Technique | Application | Information Yielded | Example Compound |

| NMR Spectroscopy (NOE) | Analysis of the intact molecule or its methyl ester. mdpi.com | Reveals through-space proximity of protons, establishing the relative orientation of substituents on the ring and side chain. | Plakortides F, G, H mdpi.com |

| Chemical Derivatization (Esterification) | Conversion of the carboxylic acid to a methyl ester. mdpi.com | Improves stability and analytical properties for NMR analysis. | This compound methyl ester mdpi.com |

| Chemical Degradation (Hydrogenolysis) | Reductive opening of the endoperoxide ring. nih.gov | Simplifies the molecule to an acyclic diol for easier analysis of remaining stereocenters. | Plakortide O methyl ester nih.gov |

| Chiral Derivatization (MTPA Esters) | Formation of diastereomeric esters from the acyclic diol. nih.gov | Allows determination of the absolute configuration (R/S) of specific chiral centers via NMR analysis. | Acyclic derivative of Plakortide O nih.gov |

Biosynthetic Pathways and Precursors

Polyketide Biosynthesis Hypothesis in Plakortis Species

The biosynthesis of Plakortide M and other related polyketides in Plakortis species is widely hypothesized to occur via the polyketide pathway. nih.gov Polyketides are a diverse class of secondary metabolites synthesized from simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA. researchgate.netmdpi.com The structural backbone of these compounds is assembled through a series of Claisen-like condensation reactions, mirroring the process of fatty acid biosynthesis. ftb.com.hr In the marine environment, particularly within sponges of the genus Plakortis, this pathway gives rise to a remarkable variety of structurally complex and biologically active molecules. mdpi.commdpi.com

Research on sponges like Plakortis halichondrioides has revealed a wealth of polyketide-derived compounds, suggesting a highly active and versatile biosynthetic machinery within these organisms or their symbiotic microorganisms. mdpi.comnih.gov The presence of "high microbial abundance" in Plakortis species further supports the hypothesis that symbiotic bacteria may be the true producers of these polyketides, possessing the necessary enzymatic machinery for their synthesis. nih.gov The general hypothesis posits that long-chain fatty acids or their derivatives undergo oxidation at the carboxyl end, leading to the formation of various oxygenated functionalities, including the characteristic endoperoxide ring found in this compound. clockss.org

Role of Polyketide Synthases (PKSs) in Biosynthesis

Central to the biosynthesis of this compound are polyketide synthases (PKSs), large, multifunctional enzymes that orchestrate the assembly of the polyketide chain. researchgate.netsciepublish.com PKSs are classified into three main types (I, II, and III), with Type I PKSs being large, modular enzymes commonly found in bacteria and fungi, and responsible for the synthesis of complex polyketides like those found in Plakortis. researchgate.netwikipedia.org

These modular Type I PKSs function as an "assembly line," where each module is responsible for one cycle of chain elongation and modification. researchgate.net A typical module contains several domains, including a ketosynthase (KS) domain for the condensation reaction, an acyltransferase (AT) domain for selecting the correct extender unit (e.g., malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. wikipedia.orgnih.gov Optional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can also be present within a module to modify the β-keto group formed after each condensation, leading to the vast structural diversity observed in polyketides. sciepublish.comresearchgate.net

Metagenomic studies on Plakortis halichondrioides have identified numerous PKS gene fragments, providing direct evidence for the presence of the genetic blueprint for polyketide biosynthesis within the sponge holobiont. nih.govnih.gov While the exact PKS system responsible for this compound has not been fully characterized, the presence of these genes strongly supports their essential role in constructing its carbon skeleton. nih.gov

Proposed Biosynthetic Interrelationships with Other Plakortides and Related Polyketides

The structural similarities among the various plakortides and related polyketides isolated from Plakortis species suggest a common biosynthetic origin and intricate interrelationships. mdpi.comrsc.org It is proposed that a common linear polyketide precursor, assembled by PKSs, undergoes a series of post-PKS modifications to yield the diverse array of observed natural products.

A key transformation in the biosynthesis of many plakortides, including this compound, is the formation of the 1,2-dioxane (B1202867) (endoperoxide) ring. rsc.org One proposed model suggests the oxidation of a precursor molecule to form these cyclic peroxides. rsc.org Variations in the subsequent enzymatic and non-enzymatic reactions, such as reductions, rearrangements, and cyclizations, could then lead to the different members of the plakortide family. clockss.orgrsc.org

For instance, compounds like plakortic acid are considered potential precursors to other metabolites. clockss.org The interconversion between acid and ester forms, as seen with plakortides and their corresponding methyl esters, is another common theme. nih.govresearchgate.net Furthermore, rearrangements of the endoperoxide ring can lead to the formation of furan-containing polyketides, further expanding the chemical diversity. rsc.org The co-isolation of this compound with other plakortides like Plakortide F, Plakortide K, Plakortide L, and Plakortide N from the same sponge specimen lends further support to the idea of a branched and interconnected biosynthetic network. clockss.orgnih.gov

The following table summarizes some of the key compounds mentioned and their proposed relationships within the biosynthetic landscape of Plakortis polyketides.

| Compound Name | Key Structural Feature | Proposed Biosynthetic Role |

| This compound | Endoperoxide | Product of the main polyketide pathway |

| Plakortide F | Endoperoxide | Co-metabolite, likely from a shared precursor |

| Plakortide K | Endoperoxide | Co-metabolite, likely from a shared precursor |

| Plakortide L | Endoperoxide | Co-metabolite, likely from a shared precursor |

| Plakortide N | Endoperoxide | Co-metabolite, likely from a shared precursor |

| Plakortic Acid | Furan-containing | Potential precursor/rearrangement product |

| Acetyl-CoA | C2 unit | Starter/Extender unit for PKS |

| Propionyl-CoA | C3 unit | Starter/Extender unit for PKS |

| Malonyl-CoA | C2 extender unit | Primary building block for PKS |

| Methylmalonyl-CoA | C3 extender unit | Building block for PKS |

This intricate web of biosynthetic pathways highlights the remarkable metabolic capabilities of Plakortis sponges and their associated microorganisms, making them a rich source for the discovery of novel and potent bioactive compounds. Further research, combining genetic and chemical approaches, will be crucial to fully elucidate the precise enzymatic steps leading to the formation of this compound and its fascinating chemical relatives.

Chemical Synthesis and Analog Generation

Total Synthesis Approaches of Plakortide Analogs

The total synthesis of Plakortide analogs is a complex undertaking due to the inherent instability of the peroxide bond. mtroyal.ca Various strategies have been developed to construct the core peroxide scaffold and introduce the required stereochemistry.

Palladium-Catalyzed Approaches to Peroxide Scaffolds

A novel approach for the construction of 1,2-dioxolanes involves a palladium-catalyzed process. nih.gov This methodology has proven useful in synthesizing highly substituted cyclic peroxides, extending the utility of palladium-catalyzed reactions in natural product synthesis. mtroyal.canih.gov The reaction provides a convenient route to the 1,2-dioxolane series of compounds, which are key structural motifs in many Plakortide analogs. mtroyal.ca Such palladium-catalyzed methods can be applied in the synthesis of various indole (B1671886) scaffolds and other complex molecules. chemrxiv.org The versatility of palladium catalysis is also demonstrated in the synthesis of N-aryl-debenzeyldonepezil analogues and 2-substituted 3-aroylquinolin-4(1H)-ones. frontiersin.orgnih.gov

Substrate-Controlled Routes for Stereoselective Synthesis

Stereoselectivity is a critical aspect of synthesizing biologically active molecules like Plakortide M. Substrate-controlled strategies offer a powerful means to achieve the desired stereochemistry. ethz.ch In these approaches, the stereochemical outcome of a reaction is dictated by the existing chiral centers in the substrate. chemistrydocs.comegrassbcollege.ac.in For instance, a substrate-controlled route has been developed that leads exclusively to cis-highly substituted 1,2-dioxolanes, which are important intermediates for Plakortide analogs. nih.gov This method relies on the influence of the substrate's structure to direct the approach of reagents, thereby controlling the formation of new stereocenters. chemistrydocs.com The electronic effects of the substrates can also govern the stereochemistry of the product, as seen in the hydroamination of certain alkynes. nih.gov

Strategies for Constructing 1,2-Dioxolanes and Related Cyclic Peroxides

The construction of the 1,2-dioxolane ring, the core of many Plakortide analogs, can be achieved through several synthetic strategies. researchgate.net One common method involves the peroxymercuriation-demercuriation of suitable diene precursors. ucl.ac.uk Other approaches include the use of singlet oxygen, triplet oxygen-mediated radical reactions, and the chemistry of peroxycarbenium ions. researchgate.net The choice of method often depends on the desired substitution pattern and stereochemistry of the final product. researchgate.net For example, the reaction of 1,3-diketones with hydrogen peroxide and alcohols has been used to form 1,2-dioxolanes. researchgate.net Additionally, the intramolecular iodocyclization of hydroperoxides and the acid-catalyzed rearrangements of ozonides represent alternative pathways to these cyclic peroxides. researchgate.net

Semisynthesis of Plakortide Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a valuable tool for generating derivatives of this compound. This approach allows for the creation of a diverse range of analogs for biological testing without undertaking a full total synthesis. For instance, naturally occurring Plakortide analogs can be isolated and then chemically modified to explore structure-activity relationships. acs.orgresearchgate.net An example of this is the hydrogenation of ethyl plakortide Z and ethyl didehydroplakortide Z to yield the same saturated diol, which can then be further derivatized. acs.org This strategy was employed to prepare a series of semisynthetic derivatives of Plakortin to investigate the structural requirements for its antimalarial activity. acs.org

Enantioselective Synthesis Methods (e.g., Lipase-Catalyzed Kinetic Resolution)

Enantioselective synthesis is crucial for obtaining optically pure Plakortide analogs, as the biological activity of chiral molecules is often dependent on their absolute configuration. ethz.ch Lipase-catalyzed kinetic resolution is a widely used and effective method for separating enantiomers. chemrxiv.orgmdpi.comnih.gov In this technique, an enzyme, such as a lipase, selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. ntnu.no

This method has been successfully employed in the total synthesis of Plakortide E, where a lipase-catalyzed kinetic resolution was used to obtain an enantiomerically pure 1,2-dioxolane core. nih.govunpaywall.org The optimization of reaction parameters such as the choice of lipase, solvent, and temperature is critical for achieving high enantiomeric excess. chemrxiv.orgunpaywall.org For instance, in the synthesis of Plakortide E analogs, lipases from Candida rugosa and Burkholderia cepacia were screened, with the latter providing the desired optically pure alcohol with excellent enantiomeric excess. unpaywall.org

Generation of Plakortide Analogs and Modified Structures for Research

The generation of a library of Plakortide analogs with modified structures is essential for probing their mechanism of action and identifying pharmacophores. researchgate.net By systematically altering different parts of the molecule, researchers can gain insights into the structural features that are critical for biological activity. acs.org For example, modifications to the side chains or the core peroxide ring can lead to analogs with improved potency or altered selectivity. researchgate.netrsc.org

The synthesis of various analogs allows for the exploration of structure-activity relationships (SAR). For example, studies on Plakortin analogs have revealed the crucial role of the endoperoxide functionality and the conformation of the dioxane ring for antimalarial activity. acs.orgresearchgate.net The synthesis of all four possible stereoisomers of plakortide E methyl ester allowed for the confirmation of the absolute configuration of the natural product and the subsequent biomimetic synthesis of plakortone B. nih.gov These synthetic efforts provide valuable compounds for further biological investigation and drug discovery. mtroyal.ca

Biological Activities in Vitro/pre Clinical Studies

Anticancer/Cytotoxic Activity

While specific cytotoxic data for Plakortide M is limited, studies on structurally related plakortide compounds have demonstrated notable activity against a range of human cancer cell lines. Research has indicated that the acidic forms of this compound and the related compound Plakortide N possess cytotoxic activity against tumor cells, including the human leukemia cell line CCRF-CEM. nih.gov

Further investigations into other plakortide derivatives have provided insights into their anticancer potential. For instance, studies on endoperoxides from the Caribbean sponge Plakortis halichondrioides have revealed the cytotoxic effects of several related compounds against various cancer cell lines. The table below summarizes the cytotoxic activities of some of these related plakortide compounds.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| Plakortic acid | CCRF-CEM | Leukemia | 0.19 |

| 6-epi-Plakortide H acid | CCRF-CEM | Leukemia | 0.18 |

| Plakortide E | CCRF-CEM | Leukemia | 1.90 |

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Research has explored the efficacy of plakortide compounds against cancer cells that have developed resistance to conventional chemotherapeutic agents. Studies have been conducted on the drug-sensitive human leukemia cell line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. nih.gov

While direct data for this compound is not available, the activity of related compounds has been evaluated. For example, Plakortic acid has shown potent cytotoxicity against both the sensitive and resistant leukemia cell lines, with only a marginal increase in the half-maximal inhibitory concentration (IC50) for the resistant line, indicating its potential to overcome multidrug resistance. nih.gov The resistance ratio, which is the ratio of the IC50 for the resistant cell line to that of the sensitive cell line, is a key indicator of a compound's ability to circumvent MDR.

| Compound | CCRF-CEM IC50 (µM) | CEM/ADR5000 IC50 (µM) | Resistance Ratio |

|---|---|---|---|

| Plakortic acid | 0.19 | 0.24 | 1.26 |

| 6-epi-Plakortide H acid | 0.18 | 0.36 | 2.00 |

| Plakortide E | 1.90 | 4.30 | 2.26 |

Antimalarial Activity

Malaria, caused by parasites of the genus Plasmodium, remains a major global health concern, particularly with the rise of drug-resistant strains. Natural products are a promising source of new antimalarial agents. While specific data for this compound is not detailed in the available literature, related compounds have demonstrated significant antiplasmodial activity.

Studies on other six-membered endoperoxide compounds isolated from the sponge Plakortis simplex, such as Plakortin and Dihydroplakortin, have shown inhibitory effects on the growth of both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govoup.com Notably, these compounds exhibited greater potency against the chloroquine-resistant strain. nih.govoup.com

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| Plakortin | D10 (Chloroquine-Sensitive) | 1117 - 1263 |

| Plakortin | W2 (Chloroquine-Resistant) | 735 - 760 |

| Dihydroplakortin | D10 (Chloroquine-Sensitive) | 1117 - 1263 |

| Dihydroplakortin | W2 (Chloroquine-Resistant) | 735 - 760 |

To contextualize the antimalarial potential of plakortide compounds, their activity has been compared to that of established antimalarial drugs such as chloroquine and artemisinin. Research indicates that while compounds like Plakortin and Dihydroplakortin are active against P. falciparum, they are significantly less potent than artemisinin, with IC50 values approximately 50-fold higher. nih.govoup.com

When compared with chloroquine, the activity of Plakortin and Dihydroplakortin was found to be lower against the chloroquine-sensitive D10 strain but more comparable against the chloroquine-resistant W2 strain. oup.com This suggests that these marine-derived endoperoxides may have a different mechanism of action than chloroquine and could be valuable in combating chloroquine-resistant malaria.

Antimycobacterial Activity against Mycobacterium tuberculosis

Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, is another infectious disease with a significant global impact, exacerbated by the emergence of multidrug-resistant strains. The potential of marine natural products as a source of new antimycobacterial agents is an active area of research.

In the context of this compound, available data suggests that its methyl ester derivative does not exhibit significant inhibitory activity against Mycobacterium tuberculosis H37Rv. While a specific Minimum Inhibitory Concentration (MIC) is not provided, this finding indicates that this compound may not be a promising lead for the development of new antituberculosis drugs. Further research on other plakortide analogs would be necessary to fully assess the antimycobacterial potential of this class of compounds.

Other Bioactivities (as observed for this compound or closely related analogs)

Antifungal Activity (e.g., against Candida and Cryptococcus species)

Certain analogs of this compound, particularly those derived from marine sponges of the Plakortis genus, have demonstrated significant antifungal properties. Cycloperoxide acids isolated from Plakortis spp. are noted for their potent activity against various fungal pathogens nih.gov. For instance, Plakortide F acid (PFA), a polyketide endoperoxide, exhibits strong inhibitory effects against opportunistic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus nih.govresearchgate.net.

Research into the mechanism of action for PFA suggests that its antifungal effects are mediated by the disruption of calcium homeostasis in the fungal cells nih.govresearchgate.net. Studies using Saccharomyces cerevisiae as a model organism revealed that PFA induces a transcriptome response indicative of a calcium imbalance nih.govresearchgate.net. Further evidence supporting this mechanism includes the increased sensitivity to PFA observed in mutants lacking calcineurin and various Ca2+ transporters nih.gov. Additionally, elemental analysis confirmed a significant rise in intracellular calcium levels in cells treated with PFA nih.govresearchgate.net.

Polyketides isolated from Plakortis sponges in the Caribbean have also shown exceedingly high antifungal activity, with Minimum Inhibitory Concentrations (MICs) of ≤ 0.5 µg/mL against multiple strains of Candida (including C. albicans, C. glabrata, C. krusei) and Cryptococcus neoformans mdpi.com.

Antifungal Activity of Plakortide Analogs

| Compound/Extract | Fungal Species | Activity Metric | Result | Source |

|---|---|---|---|---|

| Plakortide F acid (PFA) | Candida albicans | Strong Inhibition | Not specified | nih.govresearchgate.net |

| Plakortide F acid (PFA) | Cryptococcus neoformans | Strong Inhibition | Not specified | nih.govresearchgate.net |

| Polyketides from Caribbean Plakortis | Candida albicans | MIC | ≤ 0.5 µg/mL | mdpi.com |

| Polyketides from Caribbean Plakortis | Candida glabrata | MIC | ≤ 0.5 µg/mL | mdpi.com |

| Polyketides from Caribbean Plakortis | Candida krusei | MIC | ≤ 0.5 µg/mL | mdpi.com |

| Polyketides from Caribbean Plakortis | Cryptococcus neoformans | MIC | ≤ 0.5 µg/mL | mdpi.com |

Trypanocidal Activity (e.g., against Trypanosoma brucei by related plakortides)

Several plakortide analogs have shown promising activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Bioassay-guided fractionation of extracts from the marine sponge Plakortis halichondroides identified Plakortide E as a compound with trypanocidal effects nih.govgeomar.deresearchgate.net. It exhibited an IC50 value of 5 μM against the trypomastigote forms of Trypanosoma brucei without showing cytotoxic effects against macrophage cells at concentrations up to 100 μM mdpi.comnih.govgeomar.deresearchgate.net. The anti-parasitic activity of Plakortide E may be linked to its ability to inhibit proteases essential for the parasite's growth nih.govnih.gov.

Other related polyketide endoperoxides have also demonstrated potent and selective activity against trypanosomes mdpi.com. From an Australian Plakortis sp. sponge, two cyclic polyketide peroxides were isolated. One of these, 11,12-didehydro-13-oxo-plakortide Q, was found to be the most active peroxide isolated from this source against T. b. brucei, with an IC50 value of 49 nM nih.gov. The other compound, 10-carboxy-11,12,13,14-tetranor-plakortide Q, which features a carboxylic acid in its side chain, showed a 20-fold reduction in activity nih.gov.

Trypanocidal Activity of Plakortide Analogs against T. brucei

| Compound | Organism | Activity Metric | Result (µM) | Source |

|---|---|---|---|---|

| Plakortide E | Trypanosoma brucei | IC50 | 5 | mdpi.comnih.govgeomar.de |

| 11,12-didehydro-13-oxo-plakortide Q | Trypanosoma brucei brucei | IC50 | 0.049 | mdpi.comnih.gov |

| 10-carboxy-11,12,13,14-tetranor-plakortide Q | Trypanosoma brucei brucei | IC50 | 0.940 | mdpi.com |

Modulation of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activity by Analogs

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is a crucial pump for maintaining calcium homeostasis within cells frontiersin.orgmdpi.com. Certain Plakortide analogs have been identified as modulators of SERCA activity. Plakortide E, isolated from the sponge Plakortis halichondroides, was reported to stimulate the activity of SR Ca2+-ATPase nih.govresearchgate.net.

In a search for novel activators of cardiac SR Ca2+-pumping activity, several other cyclic peroxides from P. halichondrioides were identified. Plakortides F, G, and H were found to significantly enhance Ca2+ uptake by the sarcoplasmic reticulum at micromolar concentrations nih.gov. This suggests that these compounds act as activators of the SERCA pump, a property that is of interest for developing new therapeutic agents for conditions involving calcium pump malfunction nih.govfrontiersin.org.

Mechanisms of Biological Action Cellular and Molecular Investigations

Cellular Pathways Affected by Plakortide M and Analogs

Investigations into related polyketide endoperoxides have demonstrated a significant impact on cellular calcium (Ca²⁺) balance. The analog Plakortide F acid (PFA) has been shown to mediate its antifungal activity by interfering with calcium homeostasis. semanticscholar.orgscilit.comasm.org Studies using the model organism Saccharomyces cerevisiae revealed that PFA treatment elicits a transcriptome response indicative of a Ca²⁺ imbalance and leads to increased intracellular calcium levels. asm.org This disruption of Ca²⁺ homeostasis is considered a key mechanism underlying its biological activity. asm.org It is hypothesized that due to its structure, containing a long hydrocarbon chain and a carboxylic group, PFA might induce Ca²⁺ influx by causing hyperpolarization of the plasma membrane. asm.org Furthermore, the related compound Plakortide E has been reported to stimulate the activity of sarcoplasmic reticulum (SR) Ca²⁺ ATPase, an enzyme crucial for regulating calcium levels within the cell. nih.govrsc.org

This compound and its structural relatives have been shown to modulate the cell cycle, a critical process for cell proliferation. The specific effect appears to be dependent on the core structure of the molecule. Studies on human colon carcinoma (HCT-116) cells have revealed that six-membered endoperoxides, the class to which this compound belongs, induce a G2/M phase arrest. researchgate.netacs.org This arrest is accompanied by an accumulation of mitotic figures, indicating a distinct antimitotic response. researchgate.netacs.org Interestingly, this G2/M arrest does not appear to involve alterations to microtubules, suggesting the mitotic disruption is unrelated to cytoskeletal targets. researchgate.net In contrast, related compounds from the same sponge extracts that possess a dihydrofuran ring structure instead of the endoperoxide ring induce a G0/G1 arrest. researchgate.netacs.org This highlights how minor structural variations can lead to fundamentally different effects on cellular proliferation pathways.

The biological effects of this compound are tied to its interaction with specific cellular components like enzymes and transporters. An in silico molecular docking study identified this compound as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with binding results comparable to the known inhibitor Lenvatinib. researchgate.net Additionally, as noted previously, the analog Plakortide E is known to be an activator of the sarcoplasmic reticulum Ca²⁺ ATPase, a vital ion transporter for maintaining calcium homeostasis. nih.govrsc.org The ability of related plakortides to inhibit parasitic proteases is another key interaction, which is detailed further in section 7.2.2.

Molecular Mechanisms

A central feature of the molecular mechanism of this compound and related antimalarial endoperoxides is the reactivity of the 1,2-dioxane (B1202867) (endoperoxide) bridge. mdpi.com This mechanism is thought to be analogous to that of the antimalarial drug artemisinin. dipterajournal.com The process is initiated by an iron-dependent activation, where the endoperoxide bond interacts with intracellular Fe(II), likely sourced from the digestion of heme by the malaria parasite. mdpi.comresearchgate.netresearchgate.net This interaction catalyzes the reductive cleavage of the peroxide bond, leading to the formation of a highly reactive, unstable oxygen-centered radical. dipterajournal.comresearchgate.netumich.edu This oxygen radical then undergoes an intramolecular rearrangement to generate a more stable carbon-centered radical on the alkyl side-chain. researchgate.net This resulting carbon radical is believed to be the ultimate toxic species, capable of alkylating and damaging essential parasite proteins, thereby leading to cell death. researchgate.netresearchgate.netumich.edu

Certain plakortides have been identified as potent inhibitors of specific proteases, particularly cysteine proteases that are vital for the survival of parasites. While direct studies on this compound are limited in this area, detailed mechanistic work has been performed on its close analog, Plakortide E. Bioactivity-guided fractionation identified Plakortide E as an inhibitor of cathepsin-like parasitic proteases. nih.govsciprofiles.comnih.gov It shows inhibitory activity against falcipain-2 from the malaria parasite Plasmodium falciparum and rhodesain from Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govmdpi.comresearchgate.net

Enzyme kinetic studies have confirmed that Plakortide E acts as a non-competitive and reversible inhibitor of these cysteine proteases. nih.govmdpi.com In its interaction with rhodesain, it was further characterized as a slow-binding inhibitor. nih.govnih.gov This protease inhibition is believed to contribute significantly to the antiparasitic properties of these compounds, as enzymes like falcipain-2 are essential for processes such as hemoglobin degradation by the malaria parasite. nih.govpatsnap.complos.org

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Plakortide E |

| Plakortide F acid (PFA) |

| Plakortin |

| Dihydroplakortin |

| Lenvatinib |

| Artemisinin |

Computational and In Silico Investigations of Receptor Interactions (e.g., VEGFR-1, VEGFR-2 Binding Affinity)

Computational, or in silico, studies have become instrumental in predicting and analyzing the molecular interactions between natural compounds and biological targets, offering insights into their potential mechanisms of action. For this compound, molecular docking simulations have been employed to investigate its binding affinity for Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-1 and VEGFR-2, which are key regulators of angiogenesis. dergipark.org.trdergipark.org.tr

A significant in silico study screened a library of natural compounds for their potential to interact with VEGFR-1 and VEGFR-2, comparing their performance to Lenvatinib, a known VEGFR tyrosine kinase inhibitor. dergipark.org.trresearchgate.net In this research, molecular docking studies were conducted to predict the binding affinities and interaction patterns of these compounds within the active sites of the receptors. dergipark.org.tr The Lamarckian genetic algorithm approach was utilized for the docking simulations, and the interactions were analyzed to determine binding scores and key molecular interactions. dergipark.org.tr

For the interaction with VEGFR-1, this compound was identified as one of the promising natural compounds, although it did not show the highest binding affinity among the tested substances. dergipark.org.trresearchgate.net The study ranked the compounds based on their docking scores, with Polydatin showing the highest affinity for VEGFR-1, followed by Beta-Caryophyllene, and then this compound. dergipark.org.trresearchgate.net

Conversely, when assessing the binding affinity for VEGFR-2, this compound demonstrated a more significant interaction. dergipark.org.trresearchgate.net The results indicated that this compound had the highest binding affinity for VEGFR-2 among the natural compounds tested, with a docking score that was the closest to the control inhibitor, Lenvatinib. dergipark.org.trresearchgate.net This suggests a potentially strong inhibitory interaction with VEGFR-2. The theoretical inhibition concentration for this compound against VEGFR-2 was determined to be 1.22 µM. researchgate.net

The detailed results of these molecular docking studies, including binding energies and inhibition constants (Ki), are summarized in the tables below.

Table 1: Molecular Docking Results of this compound against Human VEGFR-1

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| This compound | -8.0 | 1.83 |

| Lenvatinib (Control) | -9.0 | 0.311 |

| Data sourced from an in silico prediction study on natural compounds targeting VEGFRs. dergipark.org.tr |

Table 2: Molecular Docking Results of this compound against Human VEGFR-2

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| This compound | -8.1 | 1.22 |

| Lenvatinib (Control) | -8.4 | 0.73 |

| Data sourced from an in silico prediction study on natural compounds targeting VEGFRs. dergipark.org.trresearchgate.net |

These computational findings highlight the potential of this compound as a ligand for VEGFRs, with a particularly strong predicted binding affinity for VEGFR-2. dergipark.org.tr Such in silico analyses are crucial for identifying promising natural products for further investigation as potential modulators of angiogenesis-related signaling pathways.

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Biological Activity

Role of the Methyl Ester vs. Carboxylic Acid Form on Activity

The terminal functional group, whether a carboxylic acid or its methyl ester, plays a critical role in defining the specific biological activity of plakortide compounds. Research indicates a clear divergence in the activities of Plakortide M and its esterified form. This compound, as a carboxylic acid, along with the related Plakortide N, demonstrates potent cytotoxic activity against various human cancer cell lines. acs.orgnih.gov In contrast, this compound methyl ester exhibits strong antimalarial activity against Plasmodium falciparum. acs.orgnih.gov

This functional group-dependent activity is a recurring theme among related natural products. Studies on other cyclic peroxides isolated from Plakortis sponges have shown that the carboxylic acid forms are often associated with cytotoxicity, while their corresponding methyl esters may display different or reduced activity. nih.govsemanticscholar.org The question of whether the esters act as prodrugs, being hydrolyzed to the more active acid form in vivo, has been raised. nih.gov Esters may offer advantages in terms of membrane permeability, which could enhance bioavailability. nih.govnih.gov However, evidence suggests that the cytotoxic activity is not only dependent on the presence of the peroxide ring but also on the distinct chemical properties of the carboxylic acid group compared to the ester. nih.gov

| Compound | Functional Group | Primary Biological Activity |

| This compound | Carboxylic Acid | Cytotoxicity acs.orgnih.gov |

| This compound Methyl Ester | Methyl Ester | Antimalarial acs.orgnih.gov |

| Plakortide N | Carboxylic Acid | Cytotoxicity acs.orgmdpi.com |

| Plakortide F Acid | Carboxylic Acid | Antifungal, Cytotoxicity asm.orgresearchgate.net |

| Plakortide F Methyl Ester | Methyl Ester | Antimalarial, Cytotoxicity nih.gov |

Significance of the Cyclic Peroxide Moiety for Bioactivity

The 1,2-dioxane (B1202867) (six-membered cyclic peroxide) ring is the hallmark of the plakortide family and is considered essential for their biological effects. researchgate.netrhhz.net The cytotoxic and antimalarial activities are closely linked to this endoperoxide functionality. nih.gov For instance, a study comparing a cyclic peroxide to a related compound lacking the peroxide moiety found the latter to be inactive, directly implicating the peroxide ring as the crucial pharmacophore for cytotoxicity. undip.ac.id

The mechanism by which the peroxide imparts activity is thought to involve the generation of reactive oxygen species or interference with cellular processes like calcium homeostasis. asm.org The activity of the antimalarial drug artemisinin, which also contains an endoperoxide bridge, provides a parallel. For Plakortide F acid, its antifungal action is mediated by disrupting Ca2+ homeostasis, a mechanism potentially shared by other bioactive peroxides. asm.org The size of the peroxide-containing ring also appears to be a critical factor. Studies comparing six-membered endoperoxides like plakortin with the five-membered analogue Plakortide E revealed that the former had potent antimalarial activity while Plakortide E was essentially inactive, highlighting the structural importance of the 1,2-dioxane system for this specific activity. oup.comnih.gov

Stereochemical Determinants of Activity

Impact of Chiral Centers on Biological Potency

The complex structure of this compound includes several chiral centers, and their specific configuration significantly influences biological potency. The stereocenter at C-6, located on the peroxide ring, has been identified as a key determinant of activity. The isolation of diastereomers that differ only in the stereochemistry at C-6 has allowed for direct comparisons. semanticscholar.org For example, a comparison between manadodioxan D and 13-oxo-plakortide F, which are C-6 epimers, showed a notable difference in their antimalarial and antitumor activities, suggesting the C-6 configuration is vital for target interaction. mdpi.com Similarly, modifications to the C-3 configuration in plakortin analogues have been shown to reduce antimalarial efficacy, further emphasizing the importance of specific stereocenters. mdpi.com

Analysis of Relative and Absolute Stereochemistry Effects on Function

The absolute configuration of related bioactive plakortides has been established as (3S, 4S, 6R, 10R). clockss.org This specific arrangement is believed to be optimal for certain biological activities. In contrast, compounds with an inverted stereochemistry at C-6 (epimers) show different levels of potency. mdpi.com The precise orientation of the ethyl and methyl groups on the dioxane ring and the conformation of the side chain, all dictated by the stereochemistry of the chiral centers, are critical for the molecule to bind effectively to its biological target.

| Compound Feature | Stereochemical Detail | Impact on Activity |

| C-6 Stereocenter | Inversion of stereochemistry (epimerization) | Alters antimalarial and antitumor potency mdpi.com |

| C-3 Stereocenter | Change in configuration in plakortin analogues | Lowers antimalarial activity mdpi.com |

| Absolute Configuration | (3S, 4S, 6R, 10R) in related compounds | Considered optimal for certain bioactivities clockss.org |

Effects of Side Chain Modifications on Biological Activity

Comparing naturally occurring analogues provides insight into the role of the side chain. This compound (C₂₀H₃₄O₄) and Plakortide N (C₂₂H₃₈O₄) differ in the composition of their side chains, yet both exhibit potent, non-selective cytotoxicity. mdpi.com This suggests that while the core peroxide structure drives cytotoxicity, the side chain can fine-tune this activity. In other related compounds, such as plakortin and its dihydro-derivative, the removal of a double bond in the side chain was found to have no significant effect on antimalarial activity, indicating that for some scaffolds, side chain unsaturation is not a critical determinant. oup.com These findings underscore the complex interplay between the peroxy-dioxane core and the lipophilic side chain in defining the ultimate biological effect of the molecule.

Comparative Analysis of this compound with Other Plakortides and Polyketide Derivatives

The biological activity of this compound, particularly its cytotoxic and antimalarial properties, is best understood through a comparative analysis with structurally related compounds. Structure-activity relationship (SAR) studies reveal that specific structural motifs are crucial for its bioactivity. Key comparisons with other plakortides and polyketide derivatives highlight the importance of the endoperoxide ring system, the nature of the side chain, and the stereochemistry of the molecule.

Influence of the Endoperoxide Ring Structure

A fundamental determinant of the antimalarial activity within the plakortide family is the size of the endoperoxide ring. mdpi.comnih.govmdpi.com this compound possesses a six-membered 1,2-dioxane ring, a feature shared by many other biologically active plakortides. mdpi.comnih.gov In stark contrast, Plakortide E, which contains a five-membered 1,2-dioxolane ring, was reported to be inactive against Plasmodium falciparum. mdpi.comnih.govmdpi.comresearchgate.net This difference is further emphasized by a direct comparison of their acidic forms; the six-membered 6-epi-plakortide H acid was found to be tenfold more active against leukemia cells than the five-membered Plakortide E acid, which has the same side chain. mdpi.com The crucial role of the cyclic peroxide functionality is further underscored by the observation that acyclic (seco) derivatives, such as seco-plakortide F acid, exhibit significantly reduced antimalarial activity, reinforcing the necessity of the 1,2-dioxane ring for potency. mdpi.com

Impact of Side-Chain Modifications

The structure of the alkyl side chains appended to the peroxide core also exerts a substantial influence on biological activity. researchgate.netacs.org A direct comparison between the methyl esters of this compound and Plakortide N provides a clear example. While this compound methyl ester displays strong antimalarial activity, Plakortide N methyl ester, which differs only by the presence of an additional ethyl group at the C-8 position, is significantly less active. researchgate.net This demonstrates that even minor modifications to the "Western" alkyl side chain can dramatically alter the compound's effectiveness. acs.org

Carboxylic Acid vs. Ester Derivatives

Many plakortides are isolated as carboxylic acids or their corresponding methyl esters. Comparative studies consistently indicate that the free carboxylic acid form is often more potent in cytotoxic assays than its ester counterpart. mdpi.commdpi.com For instance, this compound and Plakortide N, both carboxylic acids, exhibited potent cytotoxicity against a panel of NCI human cancer cell lines. mdpi.comacs.orgnih.govnih.gov Conversely, while the methyl ester of this compound showed strong antimalarial activity, the methyl esters of other related compounds, like plakortide H, were found to be inactive in cytotoxicity assays where their corresponding acids were highly potent. nih.gov This raises the possibility that the activity observed in some esterified plakortides could be due, at least in part, to in vivo hydrolysis to the more active carboxylic acid form. nih.gov The acids of 6-epi-plakortide H and Plakortide E were significantly more cytotoxic than their methyl ester derivatives, which were largely inactive. mdpi.com

Stereochemical Considerations

Stereochemistry is another critical factor governing the bioactivity of plakortides. The spatial arrangement of substituents on the dioxane ring can affect the molecule's conformation and its ability to interact with biological targets. acs.org Studies on plakortin and its analogues, such as Plakortide Q, have shown that altering the configuration at the C-3 position can lead to a decrease in antimalarial activity. mdpi.comresearchgate.net Plakortides M and N share the same relative stereochemistry in their peroxide ring, which is consistent with other bioactive members of this class. nih.govresearchgate.net The potent activity of this compound is therefore intrinsically linked to its specific stereochemical configuration. acs.orgnih.gov

The table below summarizes the comparative activities of this compound and related compounds, illustrating the key structure-activity relationships discussed.

| Compound Name | Core Structure | Key Side Chain Feature | Bioactivity | IC₅₀ Value |

| This compound | 6-membered endoperoxide (acid) | - | Cytotoxic, Antimalarial acs.orgnih.govclockss.org | Not specified in sources |

| This compound methyl ester | 6-membered endoperoxide (ester) | Methyl ester | Strong antimalarial activity against P. falciparum mdpi.comacs.orgnih.gov | 8 µg/mL against P. falciparum mdpi.com |

| Plakortide N | 6-membered endoperoxide (acid) | Ethyl group at C-8 | Cytotoxic acs.orgnih.gov | Not specified in sources |

| Plakortide E | 5-membered endoperoxide (acid) | - | Inactive against Plasmodia; Trypanocidal mdpi.comnih.gov | >100 µM (cytotoxicity); 5 µM (Trypanocidal) mdpi.comnih.gov |

| Plakortin | 6-membered endoperoxide | - | Antimalarial mdpi.comrsc.org | ~0.74-1.26 µM against P. falciparum mdpi.comrsc.org |

| seco-Plakortide F acid | Acyclic (seco-acid) | - | Moderate antimalarial activity mdpi.com | 39.3 µg/mL mdpi.com |

Future Research Directions and Therapeutic Potential

Advanced Biosynthetic Studies and Pathway Engineering for Sustainable Production

The natural production of Plakortide M is limited, necessitating alternative and sustainable sourcing methods. A primary focus of future research will be the elucidation and engineering of its biosynthetic pathway. This compound is a polyketide, synthesized by a series of enzymes known as polyketide synthases (PKSs). dtu.dknih.gov Understanding the specific PKSs and tailoring enzymes involved in its creation is the first step.

Advanced biosynthetic studies will likely involve:

Genome Sequencing and Bioinformatics : Sequencing the genome of Plakortis halichondrioides and its associated microorganisms to identify the gene clusters responsible for this compound synthesis. manchester.ac.uk

Heterologous Expression : Transferring the identified biosynthetic genes into a more manageable host organism, such as Escherichia coli or Saccharomyces cerevisiae, for scalable production. dtu.dkbiorxiv.org

Pathway Engineering : Optimizing the heterologous expression system by balancing the metabolic pathways and enhancing the supply of precursor molecules to increase yields. nih.gov This could involve strategies like knocking out competing pathways or upregulating the production of necessary cofactors. biorxiv.org

Sustainable production is critical for the continued investigation and potential future applications of this compound, ensuring a reliable and environmentally friendly supply. ju.semdpi.com

Development of Novel Synthetic Methodologies for this compound and Analogs

Parallel to biosynthetic approaches, the chemical synthesis of this compound and its analogs is a vital research area. Total synthesis not only provides access to the natural product but also allows for the creation of novel derivatives with potentially improved properties.

Key aspects of synthetic methodology development include:

Stereodivergent Synthesis : Developing synthetic routes that allow for the creation of all possible stereoisomers of this compound. This is crucial for structure-activity relationship (SAR) studies. acs.orgdoi.org

Efficient Construction of the Peroxide Ring : The 1,2-dioxane (B1202867) ring system is a key structural feature of this compound and is essential for its bioactivity. researchgate.net Research will focus on developing milder and more efficient methods for constructing this peroxide bridge. rsc.orgunpaywall.org

Modular Synthesis : Creating synthetic strategies that allow for the easy modification of different parts of the this compound molecule, facilitating the rapid generation of a library of analogs for biological screening. silicos-it.be

Comprehensive Elucidation of Molecular Targets and Signaling Pathways

Understanding how this compound exerts its biological effects at a molecular level is fundamental for its development as a therapeutic agent. While some initial insights exist, a comprehensive picture is still needed.

Future research will likely focus on:

Target Identification : Employing techniques like affinity chromatography and proteomics to identify the specific proteins or cellular components that this compound directly binds to.

Signaling Pathway Analysis : Investigating the downstream effects of this compound on cellular signaling pathways. For instance, related compounds have been shown to interfere with calcium homeostasis and the calcineurin signaling pathway. asm.orgnih.govresearchgate.net Studies will explore if this compound acts through similar or distinct pathways. nih.govmdpi.com

In Silico Modeling : Using computational methods to predict potential binding sites and interactions with various protein targets. dergipark.org.tristanbul.edu.tr

Exploration of Additional Pre-clinical Biological Activities

This compound and its analogs have already demonstrated a range of biological activities, including cytotoxic and antimalarial effects. nih.govresearchgate.net However, the full spectrum of their pharmacological potential remains to be explored.

Areas for further pre-clinical investigation include:

Anticancer Activity : Expanding cytotoxicity testing to a wider range of cancer cell lines and investigating the mechanisms of cell death (e.g., apoptosis, cell cycle arrest). thieme-connect.com Related plakortides have shown the ability to induce G2/M phase arrest in cancer cells. researchgate.netthieme-connect.com

Antimicrobial and Antifungal Activity : Screening this compound and its analogs against a broader panel of pathogenic bacteria and fungi, especially drug-resistant strains. mdpi.commdpi.com

Anti-inflammatory and Immunomodulatory Effects : Investigating the potential of these compounds to modulate inflammatory responses, which could have applications in a variety of diseases.

Antiparasitic Activity : Beyond malaria, exploring the activity against other parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness. oup.combenthamscience.com

Computational and In Silico Approaches for Lead Optimization and Rational Drug Design

Computational tools are becoming increasingly integral to the drug discovery and development process, offering ways to accelerate research and reduce costs. researchgate.netfrontiersin.org

For this compound, in silico approaches can be applied to:

Lead Optimization : Using computational models to predict how structural modifications to the this compound scaffold will affect its activity, selectivity, and pharmacokinetic properties. arxiv.orgnih.gov

Virtual Screening : Screening large virtual libraries of this compound analogs against known protein targets to identify promising candidates for synthesis and testing. silicos-it.beresearchgate.net

ADMET Prediction : In the early stages, using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs to guide the selection of candidates with favorable drug-like properties. dergipark.org.trekb.egnih.gov

Table 1: In Silico ADMET Predictions for this compound

| Property | Predicted Value/Characteristic | Reference |

|---|---|---|

| Cardiotoxicity (hERG inhibitor) | Not cardiotoxic | researchgate.net |

| Hepatotoxicity | Not hepatotoxic | researchgate.net |

| Carcinogenicity | Not carcinogenic | researchgate.net |

| Respiratory Toxicity | Not a respiratory toxicant | researchgate.net |

| Human Maximum Tolerated Dose (HMTD) | 0.46 log(mg/kg/day) | researchgate.net |

| Caco-2 Permeability | High permeability (>0.9) | dergipark.org.tr |

| Intestinal Absorption | Highly absorbed (90.9%) | dergipark.org.tr |

Strategies for Enhancing Biological Efficacy and Pre-clinical Development

The transition from a promising hit compound to a viable drug candidate is a significant hurdle. bibliotekanauki.plamericanpharmaceuticalreview.com Strategies to enhance the biological efficacy and guide the preclinical development of this compound will be critical.

Key strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of this compound and evaluating the effects on its biological activity to identify key pharmacophores and guide the design of more potent and selective analogs.

Combination Therapies : Investigating the potential synergistic effects of this compound with existing drugs to enhance therapeutic efficacy and potentially overcome drug resistance.

Preclinical Model Selection : Carefully selecting relevant animal models to evaluate the in vivo efficacy and safety of lead compounds. toxhub-consulting.comslideshare.net

Table 2: Investigated Biological Activities of Plakortide Analogs

| Compound | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |

|---|---|---|---|---|

| Plakortide O | Cytotoxicity | Human Cancer Cell Lines | Potent | nih.gov |

| Plakortide O methyl ester | Antimalarial | Plasmodium falciparum | Strong | nih.gov |

| Plakortide P | Cytotoxicity | Human Cancer Cell Lines | Potent | nih.gov |

| Manadodioxan D | Anticancer | DU-145 (Prostate) | 1.6 µg/mL | mdpi.com |

| Manadodioxan D | Anticancer | A-2058 (Melanoma) | 2.6 µg/mL | mdpi.com |

| Manadodioxan D | Antimalarial | Plasmodium falciparum | 1.7 µg/mL | mdpi.com |

| 13-oxo-plakortide F | Anticancer | DU-145 (Prostate) | 4.5 µg/mL | mdpi.com |

| 13-oxo-plakortide F | Anticancer | A-2058 (Melanoma) | 7.7 µg/mL | mdpi.com |

| 13-oxo-plakortide F | Antimalarial | Plasmodium falciparum | 3.1 µg/mL | mdpi.com |

常见问题

Q. What validated methods are recommended for isolating Plakortide M from marine sponges?

this compound isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as flash chromatography and HPLC. Researchers should prioritize reproducibility by documenting sponge species identification (via DNA barcoding) and extraction conditions (temperature, solvent ratios). Purity validation via NMR and mass spectrometry is critical .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting conserved biological pathways (e.g., anti-inflammatory or cytotoxic activity). Use standardized cell lines (e.g., RAW 264.7 macrophages for inflammation) and include positive/negative controls. Dose-response curves and IC50 calculations are essential for preliminary efficacy assessment. Ensure compliance with ethical guidelines for cell-based studies .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HR-MS) is mandatory. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography should be employed. Cross-reference data with existing databases (e.g., MarinLit) to confirm novelty .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

Contradictions may arise from variations in cell line provenance, culture conditions, or compound purity. Researchers should:

Q. What strategies are effective in optimizing this compound’s synthetic yield for structure-activity relationship (SAR) studies?

Employ a Design of Experiments (DoE) approach to test variables like catalyst loading, solvent polarity, and reaction temperature. Analytical HPLC can monitor intermediate purity. Semi-synthetic derivatives should be prioritized to explore functional group contributions to bioactivity .

Q. Which in silico tools are suitable for predicting this compound’s molecular targets in anti-cancer pathways?

Use molecular docking (e.g., AutoDock Vina) to screen against targets like topoisomerases or kinases. Follow with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using CRISPR-Cas9 knockout models or competitive binding assays .

Q. How can researchers address discrepancies in this compound’s reported anti-inflammatory mechanisms?

Discrepancies may stem from assay sensitivity (e.g., ELISA vs. Western blot) or model systems (e.g., murine vs. human cells). Solutions include:

- Replicating studies under harmonized conditions.

- Using pathway-specific inhibitors (e.g., NF-κB inhibitors) to isolate mechanisms.

- Integrating transcriptomic data (RNA-seq) to identify differentially expressed genes .

Methodological Guidance Tables

Table 1: Key Parameters for Reproducible Isolation of this compound

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvent System | Methanol:DCM (1:1 v/v) | |

| Chromatography | Reverse-phase HPLC (C18 column) | |

| Purity Threshold | ≥95% (HPLC-UV at 254 nm) |

Table 2: Common Pitfalls in this compound Bioactivity Studies

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Cell line contamination | Regular mycoplasma testing | |

| Batch variability | Source sponges from identical ecosystems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。